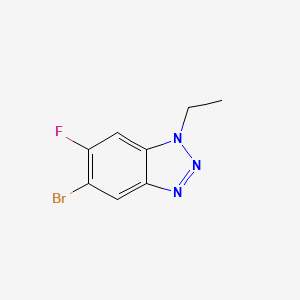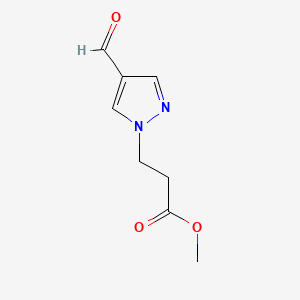
(6-(シクロプロピルアミノ)ピリジン-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is an organic compound with the molecular formula C8H11BN2O2. It is a boronic acid derivative that features a pyridine ring substituted with a cyclopropylamino group at the 6-position and a boronic acid group at the 2-position.
科学的研究の応用
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki–Miyaura coupling reactions, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (6-(Cyclopropylamino)pyridin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting products are often biologically active compounds, which can interact with various biochemical pathways in the body.
Pharmacokinetics
The properties of boronic acids in general suggest that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Action Environment
The action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid is influenced by various environmental factors. The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid and its rapid transmetalation with palladium (II) complexes also contribute to its efficacy .
準備方法
The synthesis of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable pyridine derivative.
Boronic Acid Functionalization: The boronic acid group is typically introduced through a borylation reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid reagent under palladium catalysis.
化学反応の分析
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced with other nucleophiles.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
類似化合物との比較
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, phenylboronic acid lacks the pyridine ring and cyclopropylamino group, making it less specific in its interactions.
(4-(Cyclopropylamino)phenyl)boronic Acid: This compound has a similar cyclopropylamino group but differs in the position and nature of the aromatic ring, affecting its reactivity and applications.
(2-Pyridyl)boronic Acid:
特性
IUPAC Name |
[6-(cyclopropylamino)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFDQJLAVSUQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671273 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-29-3 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
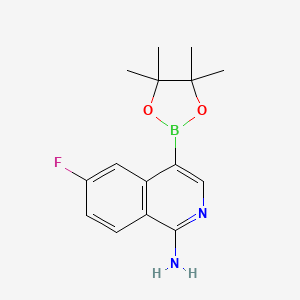
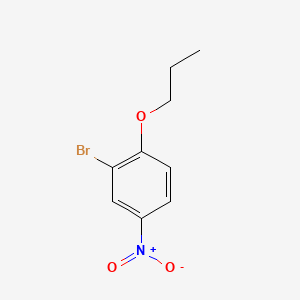

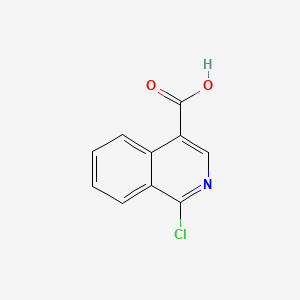
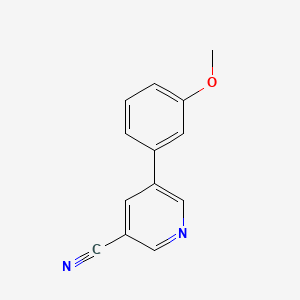


![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
